N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide
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Overview
Description
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C22H16N4OS2 and its molecular weight is 416.52. The purity is usually 95%.
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Scientific Research Applications
Kinase Inhibition and Anti-inflammatory Applications
One notable application of related compounds is in the design of kinase inhibitors, particularly targeting the p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in inflammatory responses. For instance, compounds with a tri- and tetra-substituted imidazole scaffold are known as selective inhibitors of the p38 MAP kinase, highlighting the importance of imidazole derivatives in developing anti-inflammatory drugs. These inhibitors bind to the adenosine triphosphate (ATP) pocket, replacing ATP and achieving higher binding selectivity and potency compared to reference compounds like SB203580 (Scior et al., 2011).
Optical Sensors and Biological Sensing
Compounds containing pyrimidine derivatives, which are structurally related to the query compound, have been extensively used as optical sensors. These derivatives possess the ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes. Their applications span both biological and medicinal fields, demonstrating the versatility of heterocyclic compounds in sensing and detection technologies (Jindal & Kaur, 2021).
Antitumor Activity
Imidazole derivatives, including those structurally related to the compound , have shown significant antitumor activities. Reviews on bis(2-chloroethyl)amino derivatives of imidazole and related structures have highlighted their potential in the search for new antitumor drugs. These compounds have been reviewed for their biological properties, including some that have passed preclinical testing stages, underscoring the therapeutic potential of imidazole derivatives in cancer treatment (Iradyan et al., 2009).
Chemical and Biological Properties of Heterocyclic Compounds
The chemical and biological properties of heterocyclic compounds, such as 1,3-azoles (which include imidazole), have been extensively reviewed. These reviews cover synthesis methods, chemical transformations, and the wide range of biological activities exhibited by these compounds, from insecticidal to antihypertensive effects. Such comprehensive studies indicate the potential for developing novel drugs based on the structural motifs present in heterocyclic compounds (Abdurakhmanova et al., 2018).
Mechanism of Action
Target of Action
The primary targets of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide are acetylcholinesterase, butyrylcholinesterase, and lipoxygenase . These enzymes play crucial roles in various biological processes. Acetylcholinesterase and butyrylcholinesterase are involved in the breakdown of acetylcholine, a neurotransmitter, while lipoxygenase participates in the metabolism of fatty acids .
Mode of Action
this compound interacts with its targets by inhibiting their activities . The compound binds to the active sites of acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, preventing them from performing their normal functions .
Biochemical Pathways
By inhibiting acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, this compound affects several biochemical pathways. The inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an increase in acetylcholine levels, affecting neurotransmission. The inhibition of lipoxygenase can impact the metabolism of fatty acids .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on its target enzymes. By inhibiting acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, the compound can potentially alter neurotransmission and fatty acid metabolism .
Biochemical Analysis
Biochemical Properties
This compound has been found to exhibit inhibitory activities against acetyl cholinesterase, butyrylcholinesterase, and lipoxygenase . These enzymes play crucial roles in various biochemical reactions, and their inhibition can have significant effects on these processes. The compound’s interactions with these enzymes are likely due to important binding interactions at the enzymes’ active sites .
Cellular Effects
The effects of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide on cells are primarily related to its inhibitory activities against key enzymes. By inhibiting acetyl cholinesterase, butyrylcholinesterase, and lipoxygenase, this compound can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the active sites of acetyl cholinesterase, butyrylcholinesterase, and lipoxygenase . These interactions can lead to the inhibition of these enzymes, resulting in changes in gene expression and cellular metabolism .
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4OS2/c1-14-20(29-22(23-14)18-9-6-12-28-18)21(27)25-16-8-3-2-7-15(16)17-13-26-11-5-4-10-19(26)24-17/h2-13H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTJSFWSGGKPSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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